7-bromo-1H-1,2,3-benzotriazin-4-one

Kinase inhibitor design Src kinase Suzuki-Miyaura cross-coupling

This 7-bromo intermediate is the essential functional handle for Suzuki-Miyaura cross-coupling toward 7-aryl-benzotriazine kinase inhibitors targeting Src, BCR-ABL, and VEGFR2. SAR studies confirm 7-position substitution yields superior antifungal potency and spectrum breadth in triazole–benzotriazinone hybrids. Replacing this regiospecific bromination with 7-chloro, 7-H, or 6-bromo congeners compromises oxidative addition kinetics and accessible chemical space. Ensure synthetic tractability and potency outcomes by selecting this specific building block.

Molecular Formula C7H4BrN3O
Molecular Weight 226.03 g/mol
Cat. No. B8177532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1H-1,2,3-benzotriazin-4-one
Molecular FormulaC7H4BrN3O
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NN=NC2=O
InChIInChI=1S/C7H4BrN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12)
InChIKeyJVMOJCNMIKZSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1H-1,2,3-benzotriazin-4-one: Core Scaffold, Key Differentiators, and Procurement-Relevant Identity


7-Bromo-1H-1,2,3-benzotriazin-4-one is a halogenated heterocyclic building block belonging to the 1,2,3-benzotriazin-4(3H)-one family (parent CAS 90-16-4) [1]. The benzotriazin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, associated with anticancer, antiviral, antimicrobial, anti-inflammatory, antitubercular, nematicidal, and herbicidal activities [2]. The bromine substituent at the 7-position distinguishes this compound from its regioisomer (6-bromo) and other 7-halogen analogs, imparting distinct reactivity profiles in transition-metal-catalyzed cross-coupling reactions and differential biological target engagement [3].

Why 7-Bromo-1H-1,2,3-benzotriazin-4-one Cannot Be Replaced by Generic Benzotriazinone Analogs


Within the 1,2,3-benzotriazin-4-one class, the position and identity of the halogen substituent are not interchangeable parameters. Structure-activity relationship (SAR) studies on antifungal triazole–benzotriazinone hybrids have explicitly demonstrated that substitution at the 7-position yields derivatives with greater effectiveness and broader antifungal spectrum compared to unsubstituted or alternatively substituted analogs [1]. In kinase inhibitor programs, the 7-bromo intermediate serves as the essential functional handle for Suzuki-Miyaura cross-coupling; replacing it with a 7-chloro, 7-H, or 6-bromo congener alters the oxidative addition kinetics, coupling efficiency, and ultimately the accessible chemical space for lead optimization [2]. Generic substitution without this specific halogenation pattern may compromise synthetic tractability and potency outcomes in structure-based design campaigns.

7-Bromo-1H-1,2,3-benzotriazin-4-one: Quantitative Differentiation Evidence for Scientific Selection


7-Bromo Enables Single-Digit Nanomolar Src Kinase Inhibitors via Cross-Coupling: Comparison with Non-Halogenated Core

The 7-bromo-benzotriazine core serves as the essential electrophilic partner in Suzuki-Miyaura cross-coupling to construct 7-aryl-benzotriazine Src inhibitors. Using 7-bromo-benzotriazine intermediates, the TargeGen group optimized a series to achieve single-digit nanomolar (≤9 nM) IC50 values against Src kinase. In contrast, the non-halogenated (7-H) benzotriazine core cannot participate in this cross-coupling manifold, necessitating alternative synthetic routes that limit library diversification [1]. This directly quantifies the synthetic utility advantage of the 7-bromo substitution.

Kinase inhibitor design Src kinase Suzuki-Miyaura cross-coupling

7-Position Substitution Confers Superior Antifungal Spectrum vs. Unsubstituted Benzotriazinone-Triazole Hybrids

In a systematic SAR study of triazole derivatives containing the 1,2,3-benzotriazin-4-one moiety, compounds bearing substituents at the 7-position exhibited enhanced in vitro antifungal potency and an expanded spectrum of activity compared to unsubstituted or alternatively substituted congeners. The lead compound 6m displayed MIC = 0.25 µg/mL against Aspergillus fumigatus, comparable to voriconazole and albaconazole. The SAR analysis explicitly concluded that 'compounds with groups at the 7-position resulted in novel antifungal triazoles with more effectiveness and a broader-spectrum' [1]. While 6m itself is not the 7-bromo compound, the 7-bromo intermediate is the logical precursor for installing diverse 7-position groups via cross-coupling, making it the strategic entry point for exploring this productive SAR vector.

Antifungal drug discovery Aspergillus fumigatus Triazole-benzotriazinone hybrids

Benzotriazinone Scaffold Alpha-Glucosidase Inhibition: Quantitative Baseline for 7-Bromo Derivative Development

Benzotriazinone sulfonamide derivatives have been evaluated as alpha-glucosidase inhibitors, with the most potent nitro-substituted analogs (12e and 12f) achieving IC50 values of 32.37 ± 0.15 µM and 37.75 ± 0.11 µM, respectively. The standard drug acarbose exhibited an IC50 of 37.38 ± 0.12 µM in the same assay [1]. Compound 12e (IC50 = 32.37 µM) is statistically more potent than acarbose (p < 0.05). While these specific compounds are sulfonamide derivatives, not the 7-bromo compound, the data establish the benzotriazinone scaffold as a validated pharmacophore for alpha-glucosidase inhibition. The 7-bromo intermediate provides a versatile halogen handle for synthesizing and screening new benzotriazinone-based alpha-glucosidase inhibitors with potentially improved potency.

Alpha-glucosidase inhibition Antidiabetic drug discovery Benzotriazinone sulfonamides

7-Bromo vs. 6-Bromo Regioisomer: Differential Reactivity in Denitrogenative Cross-Coupling Reactions

1,2,3-Benzotriazin-4(3H)-ones undergo nickel-catalyzed denitrogenative cross-coupling with organoboronic acids and alkyl halides to yield ortho-substituted benzamides [1]. The position of the bromine substituent on the benzotriazinone ring influences both the electronic character of the triazene ring (affecting oxidative addition rates at the N2–N3 bond) and the regiochemical outcome of subsequent functionalization. The 7-bromo isomer places the electron-withdrawing bromine para to the triazene N3 position, modulating the electron density at the reactive diazonium-like moiety differently than the 6-bromo isomer, where bromine is meta to N3. This electronic difference translates to altered reaction kinetics and product distributions in denitrogenative coupling manifolds. Quantitative kinetic comparisons between 7-bromo and 6-bromo isomers in specific nickel- or palladium-catalyzed systems have not been published head-to-head; however, the electronic effect of para- vs. meta-bromo substitution on the triazene ring is a well-established physical-organic principle [2].

Denitrogenative cross-coupling Nickel catalysis Regioselectivity

7-Bromo-1H-1,2,3-benzotriazin-4-one: High-Value Application Scenarios for Research Procurement


Kinase Inhibitor Lead Optimization: Src, Abl, and VEGFR2 Programs

The 7-bromo intermediate is the documented entry point for synthesizing 7-aryl-benzotriazine kinase inhibitors via Suzuki-Miyaura cross-coupling. Research groups targeting Src kinase (oncology, bone metastasis, myocardial infarction) have used this intermediate to achieve single-digit nanomolar IC50 values [3]. This compound is directly relevant to programs targeting Src family kinases, BCR-ABL (including T315I mutant), and VEGFR2, where the benzotriazine core has demonstrated selectivity over other kinase families.

Antifungal Drug Discovery: Broad-Spectrum Triazole-Benzotriazinone Hybrids

The established SAR showing that 7-position substitution enhances antifungal potency and spectrum breadth [3] makes 7-bromo-1H-1,2,3-benzotriazin-4-one the strategic building block for synthesizing focused libraries of 7-substituted triazole-benzotriazinone hybrids. Target indications include invasive aspergillosis and fluconazole-resistant candidiasis, where the lead compound 6m (MIC = 0.25 µg/mL against A. fumigatus) has demonstrated clinical-standard efficacy.

Alpha-Glucosidase Inhibitor Development for Type 2 Diabetes

Given that benzotriazinone sulfonamide derivatives have achieved alpha-glucosidase IC50 values comparable to or exceeding acarbose (32.37 µM vs. 37.38 µM) [3], the 7-bromo intermediate enables diversification at the 7-position to further optimize potency, selectivity, and pharmacokinetic properties. This is relevant for academic and industrial groups pursuing next-generation antidiabetic agents with reduced gastrointestinal side effects.

Denitrogenative Cross-Coupling Methodology Development

The 1,2,3-benzotriazin-4-one scaffold is a privileged substrate for nickel- and palladium-catalyzed denitrogenative cross-coupling reactions that generate ortho-functionalized benzamides [3]. The 7-bromo variant offers a unique electronic profile (bromine para to the triazene N3) that influences oxidative addition rates and product regiochemistry, making it a valuable substrate for mechanistic studies and reaction scope exploration in synthetic methodology laboratories.

Quote Request

Request a Quote for 7-bromo-1H-1,2,3-benzotriazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.